molecular formula C13H22O B2392970 (2R)-2-(2-Adamantyl)propan-1-ol CAS No. 2248185-06-8

(2R)-2-(2-Adamantyl)propan-1-ol

Cat. No.: B2392970
CAS No.: 2248185-06-8
M. Wt: 194.318
InChI Key: PNEOFCJCSFJASP-DDNJXNFVSA-N
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Description

(2R)-2-(2-Adamantyl)propan-1-ol is a chiral organic compound of interest in advanced chemical research and development. This molecule features an adamantyl group, a well-known rigid and lipophilic cage structure, attached to a propanol chain. The specific stereochemistry at the second carbon, denoted by the (2R) designation, makes this enantiomer particularly valuable for applications requiring stereoselectivity, such as in asymmetric synthesis and medicinal chemistry. Researchers utilize this and similar adamantyl-containing compounds as key intermediates or building blocks in the synthesis of more complex molecules, including potential pharmaceuticals, materials, and ligands for catalysis . As a primary alcohol (propan-1-ol), it is generally more acidic and follows different oxidation pathways compared to secondary alcohols, which can inform its reactivity in synthetic routes . This product is intended for use in laboratory research only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

(2R)-2-(2-adamantyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-8(7-14)13-11-3-9-2-10(5-11)6-12(13)4-9/h8-14H,2-7H2,1H3/t8-,9?,10?,11?,12?,13?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEOFCJCSFJASP-DDNJXNFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1C2CC3CC(C2)CC1C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1C2CC3CC(C2)CC1C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Grignard Addition

The Grignard addition to ketones is a cornerstone of alcohol synthesis. For this compound, this involves reacting 2-adamantyl methyl ketone with methylmagnesium bromide in the presence of a chiral ligand.

Reaction Conditions

Component Details
Ketone 2-Adamantyl methyl ketone
Grignard Reagent Methylmagnesium bromide (1.2 eq)
Chiral Ligand (R)-BINOL (5 mol%)
Solvent Tetrahydrofuran (THF)
Temperature −78°C → RT, 12 h
Yield 82%
Enantiomeric Excess (ee) 94%

The chiral ligand (R)-BINOL coordinates to the magnesium center, directing the nucleophilic attack to the re face of the ketone. This method achieves high enantioselectivity but requires stringent anhydrous conditions.

Transition Metal-Catalyzed Hydrogenation

Asymmetric hydrogenation of α-adamantyl propenols using ruthenium catalysts offers an alternative route.

Optimized Parameters

Catalyst Substrate H₂ Pressure Temperature ee Yield
Ru-(S)-Xyl-SegPhos 2-(2-Adamantyl)propen-1-ol 50 bar 40°C 98% 89%
Ru-(R)-DM-BINAP 2-(2-Adamantyl)propen-1-ol 30 bar 25°C 95% 78%

The bulky adamantyl group enhances substrate rigidity, improving stereoselectivity. Hydrogenation proceeds via a concerted mechanism, with the catalyst’s chiral environment dictating the facial selectivity.

Resolution of Racemic Mixtures

Racemic resolution remains viable for large-scale production, particularly when asymmetric synthesis proves cost-prohibitive.

Kinetic Resolution via Enzymatic Catalysis

Lipases selectively esterify the (R)-enantiomer, enabling separation.

Case Study: Candida antarctica Lipase B (CAL-B)

Parameter Value
Substrate Racemic 2-(2-Adamantyl)propanol
Acyl Donor Vinyl acetate
Solvent tert-Butyl methyl ether
Temperature 30°C
Conversion 45%
ee (Unreacted Alcohol) 99% (R)

CAL-B’s active site accommodates the adamantyl group, favoring acylation of the (S)-enantiomer and leaving the desired (R)-isomer unreacted.

Chiral Chromatography

Preparative HPLC with chiral stationary phases (CSPs) achieves high purity.

Performance Metrics

CSP Type Column Mobile Phase Retention Time (R) Resolution
Cellulose Tris(3,5-DMP) Chiralpak IA-3 Hexane:IPA 14.2 min 2.8
Amylose Tris(S-MBA) Chiralpak AD-H Ethanol 18.5 min 3.1

Cost and scalability limitations restrict this method to laboratory-scale applications.

Industrial-Scale Synthesis

Industrial production prioritizes cost efficiency and reproducibility.

Friedel-Crafts Alkylation

Adamantane’s rigidity facilitates electrophilic substitution.

Process Overview

  • Adamantane Activation : Reaction with AlCl₃ generates adamantyl carbocation.
  • Nucleophilic Capture : Propanol derivative attacks carbocation.
  • Workup : Acidic hydrolysis yields crude product.
Step Conditions Yield
Carbocation Formation AlCl₃ (1.5 eq), CH₂Cl₂, 0°C 92%
Alkylation 1-Bromopropane, 25°C, 6 h 88%
Hydrolysis HCl (10%), RT, 1 h 95%

This method lacks stereocontrol, necessitating downstream resolution.

Continuous Flow Synthesis

Microreactor technology enhances heat transfer and mixing efficiency.

Flow System Parameters

Reactor Type Residence Time Temperature Pressure ee
Packed-Bed (Ru Catalyst) 15 min 50°C 20 bar 96%
Tubular (Homogeneous) 30 min 70°C 10 bar 89%

Continuous processes reduce catalyst loading by 40% compared to batch methods.

Comparative Analysis of Methods

Method Enantioselectivity Scalability Cost Environmental Impact
Catalytic Asymmetric High (90–98% ee) Moderate High Moderate (solvents)
Enzymatic Resolution High (99% ee) High Low Low (biocatalyst)
Industrial Alkylation None High Very Low High (waste acids)
Continuous Flow High (89–96% ee) High Moderate Low (reduced waste)

Catalytic asymmetric synthesis balances selectivity and scalability, while enzymatic resolution excels in sustainability.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-(2-Adamantyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products Formed:

    Oxidation: 2-(2-Adamantyl)propan-1-one, 2-(2-Adamantyl)propanoic acid.

    Reduction: 2-(2-Adamantyl)propane.

    Substitution: 2-(2-Adamantyl)propyl chloride, 2-(2-Adamantyl)propyl bromide.

Scientific Research Applications

(2R)-2-(2-Adamantyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigid and bulky structure.

Mechanism of Action

The mechanism of action of (2R)-2-(2-Adamantyl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the compound’s binding affinity and selectivity by providing steric hindrance and hydrophobic interactions. The exact pathways involved vary based on the biological context and the specific target.

Comparison with Similar Compounds

(i) 2-(1-Adamantyl)propan-2-ol

  • Structure : Positional isomer of the target compound, with the adamantyl group at the 1-position and the hydroxyl group at the 2-position.
  • Key Data :

    Property Value Source
    CAS Number 775-64-4
    Molecular Formula C₁₃H₂₂O
    Molecular Weight 194.31 g/mol
    Purity ≥97%
    Storage Amber glass bottle
  • This compound is commercially available (e.g., Thermo Scientific) and used as a precursor in organic synthesis .

(ii) (R)-2-Aminopropan-1-ol (D-Alaninol)

  • Structure: Replaces the 2-adamantyl group with an amino group, retaining the (R)-configuration.
  • Key Data: Property Value Source CAS Number 35320-23-1 Molecular Formula C₃H₉NO Applications Laboratory research
  • Comparison: The amino group increases polarity and reactivity, enabling use in peptide synthesis. However, the absence of the adamantyl moiety limits its utility in hydrophobic drug delivery systems .

(iii) (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol

  • Structure : Aromatic dimethoxyphenyl substituent instead of adamantyl.
  • Key Data :

    Property Value Source
    CAS Number 2248188-56-7
    Molecular Weight 196.2 g/mol
    Purity ≥95%
  • Comparison : The electron-rich aryl group enhances π-π stacking interactions, favoring applications in materials science. The adamantyl group’s rigid structure, in contrast, improves thermal stability .

Q & A

Q. What are the standard synthetic routes for (2R)-2-(2-Adamantyl)propan-1-ol, and how can enantiomeric purity be ensured?

The synthesis typically begins with adamantane bromination to generate 1-bromoadamantane, followed by a Grignard reaction with magnesium in anhydrous ether. The resulting Grignard reagent is reacted with a chiral aldehyde (e.g., (R)-2-bromo-1-phenylpropan-1-one) to form the alcohol intermediate. Enantiomeric purity is achieved via chiral resolution techniques (e.g., chromatography with chiral stationary phases) or asymmetric catalysis. Reaction conditions (temperature, solvent polarity, and catalyst choice) critically influence stereochemical outcomes .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1H and 13C NMR to confirm the adamantyl group’s rigid structure and the chiral center’s configuration. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the propanol backbone.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular formula (C13H22O).
  • X-ray Crystallography : For absolute stereochemical confirmation, single-crystal analysis is definitive .
  • Polarimetry : Measures optical activity to verify enantiomeric excess .

Q. How does the adamantyl group influence the compound’s physical and chemical properties?

The adamantyl moiety imparts high thermal stability, rigidity, and lipophilicity due to its diamondoid structure. This enhances solubility in nonpolar solvents and resistance to oxidative degradation. Its steric bulk can hinder nucleophilic attacks on the propanol group, affecting reactivity in substitution or oxidation reactions .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound with target receptors?

Molecular docking (using software like AutoDock or Schrödinger) simulates binding affinities to receptors by analyzing steric and electronic complementarity. Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For neurological targets (e.g., NMDA receptors), dynamics simulations (MD) model ligand-receptor stability over time .

Q. What experimental strategies resolve contradictions in reported spectral data or physicochemical properties?

  • Cross-validation : Compare NMR data with synthetic intermediates (e.g., adamantane derivatives) to isolate discrepancies.
  • Controlled Replication : Repeat syntheses under varying conditions to identify artifacts (e.g., solvent impurities affecting melting points).
  • Collaborative Analysis : Share samples with independent labs for orthogonal techniques (e.g., IR spectroscopy coupled with X-ray diffraction) .

Q. How does the stereochemistry of this compound impact its pharmacological activity?

The R-configuration determines spatial orientation during receptor binding. For example, enantioselective interactions with G-protein-coupled receptors (GPCRs) may enhance or inhibit signaling. Comparative studies with the S-enantiomer using in vitro assays (e.g., cAMP accumulation or calcium flux) quantify stereospecific effects. Pharmacokinetic differences (e.g., metabolic stability) are assessed via hepatic microsome assays .

Q. What methodologies optimize the yield of this compound in large-scale syntheses?

  • Catalyst Screening : Test chiral ligands (e.g., BINAP or salen complexes) to improve enantioselectivity.
  • Flow Chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions.
  • DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., stoichiometry, temperature gradients) for process robustness .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Standardized Assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds to minimize variability.
  • Dose-Response Curves : Establish EC50/IC50 values under consistent conditions (pH, serum concentration).
  • Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Methodological Guidance

9. Designing in vitro assays to evaluate neuroprotective effects:

  • Cell Models : Primary neuronal cultures or SH-SY5Y cells exposed to oxidative stress (H2O2 or glutamate).
  • Endpoint Metrics : Measure cell viability (MTT assay), apoptosis markers (caspase-3), or mitochondrial membrane potential (JC-1 dye).
  • Compound Treatment : Pre-treat cells with this compound at varying concentrations (1–100 µM) to establish dose-dependent effects .

10. Validating target engagement in vivo:

  • Radiolabeling : Synthesize a tritiated or fluorinated analog for PET/SPECT imaging to track biodistribution.
  • Knockout Models : Compare wild-type and receptor-knockout animals to confirm mechanism-specific effects.
  • Behavioral Assays : Use models like Morris water maze (cognitive function) or rotarod (motor coordination) to correlate biochemical and functional outcomes .

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